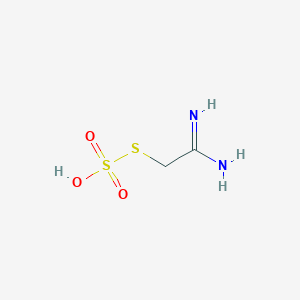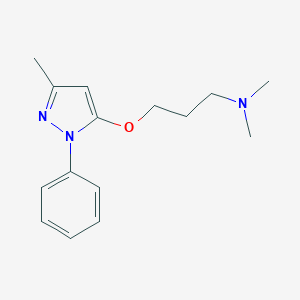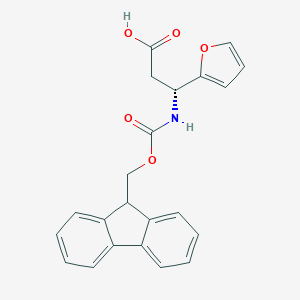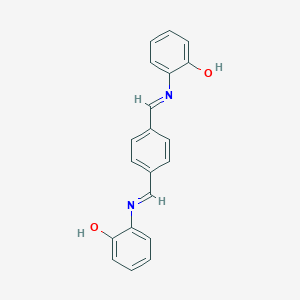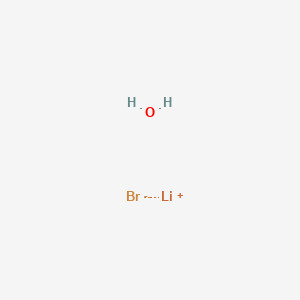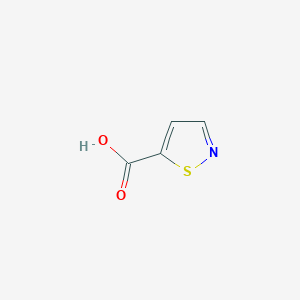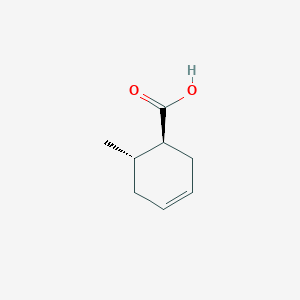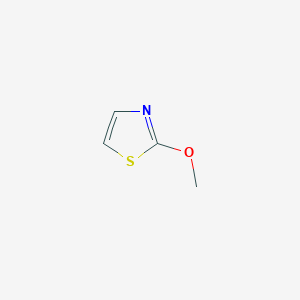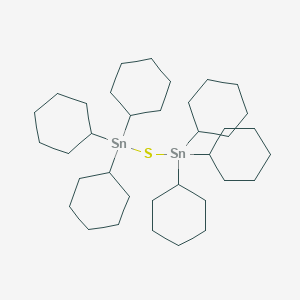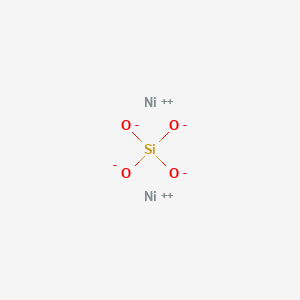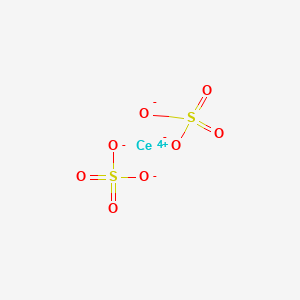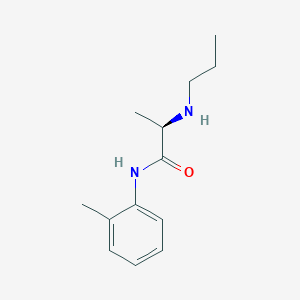![molecular formula C10H9ClN2 B088291 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole CAS No. 10252-96-7](/img/structure/B88291.png)
7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole
描述
7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole, also known as CPB, is a heterocyclic compound that has been widely studied for its potential therapeutic applications. CPB belongs to the class of benzimidazole derivatives, which have been shown to possess a range of biological activities, including anticancer, antiviral, and antifungal properties.
作用机制
The mechanism of action of 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is not fully understood. However, it has been proposed that 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole exerts its anticancer activity by inhibiting the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has also been shown to induce cell cycle arrest and apoptosis in cancer cells. The antiviral activity of 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has been attributed to its ability to inhibit viral DNA replication. The antifungal activity of 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has been attributed to its ability to disrupt fungal cell membranes.
生化和生理效应
7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has been shown to possess a range of biochemical and physiological effects. In vitro studies have shown that 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole inhibits the growth and proliferation of cancer cells, induces cell cycle arrest, and promotes apoptosis. 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has also been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has been reported to possess anti-inflammatory activity and to inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is its broad spectrum of biological activity, which makes it a promising candidate for the development of novel therapeutics. 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has also been shown to possess a relatively low toxicity profile, which is an important consideration for the development of new drugs. However, one of the limitations of 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole. One area of research is the development of novel formulations of 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole that can improve its solubility and bioavailability. Another area of research is the identification of the molecular targets of 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole, which could help to elucidate its mechanism of action. In addition, further studies are needed to evaluate the efficacy of 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole in vivo and to assess its potential as a therapeutic agent for various diseases.
Conclusion
In summary, 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is a heterocyclic compound that has been studied extensively for its potential therapeutic applications. 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole possesses a range of biological activities, including anticancer, antiviral, and antifungal properties. The mechanism of action of 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole is not fully understood, but it has been proposed to involve the inhibition of DNA topoisomerase II and the induction of cell cycle arrest and apoptosis. 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has several advantages, including its broad spectrum of biological activity and relatively low toxicity profile. However, its poor solubility in water is a limitation that needs to be addressed in future studies.
科学研究应用
7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to possess anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has also been shown to possess antiviral activity against herpes simplex virus type 1 and type 2. In addition, 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole has been reported to possess antifungal activity against Candida albicans and Aspergillus fumigatus.
属性
CAS 编号 |
10252-96-7 |
|---|---|
产品名称 |
7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole |
分子式 |
C10H9ClN2 |
分子量 |
192.64 g/mol |
IUPAC 名称 |
7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole |
InChI |
InChI=1S/C10H9ClN2/c11-7-3-4-8-9(6-7)13-5-1-2-10(13)12-8/h3-4,6H,1-2,5H2 |
InChI 键 |
GHEXJEYYGXUFQC-UHFFFAOYSA-N |
SMILES |
C1CC2=NC3=C(N2C1)C=C(C=C3)Cl |
规范 SMILES |
C1CC2=NC3=C(N2C1)C=C(C=C3)Cl |
同义词 |
1H-Pyrrolo[1,2-a]benzimidazole,7-chloro-2,3-dihydro-(7CI,8CI,9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

